1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose
1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose
Brand Name:
Vulcanchem
CAS No.:
14215-97-5
VCID:
VC20769681
InChI:
InChI=1S/C28H24O9/c1-18(29)34-28-24(37-27(32)21-15-9-4-10-16-21)23(36-26(31)20-13-7-3-8-14-20)22(35-28)17-33-25(30)19-11-5-2-6-12-19/h2-16,22-24,28H,17H2,1H3/t22-,23-,24-,28?/m1/s1
SMILES:
CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Molecular Formula:
C28H24O9
Molecular Weight:
504.5 g/mol
1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose
CAS No.: 14215-97-5
Cat. No.: VC20769681
Molecular Formula: C28H24O9
Molecular Weight: 504.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14215-97-5 |
|---|---|
| Molecular Formula | C28H24O9 |
| Molecular Weight | 504.5 g/mol |
| IUPAC Name | [(2R,3R,4R)-5-acetyloxy-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate |
| Standard InChI | InChI=1S/C28H24O9/c1-18(29)34-28-24(37-27(32)21-15-9-4-10-16-21)23(36-26(31)20-13-7-3-8-14-20)22(35-28)17-33-25(30)19-11-5-2-6-12-19/h2-16,22-24,28H,17H2,1H3/t22-,23-,24-,28?/m1/s1 |
| Standard InChI Key | GCZABPLTDYVJMP-ASAMFVBJSA-N |
| Isomeric SMILES | CC(=O)OC1[C@@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
| SMILES | CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
| Canonical SMILES | CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator